
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one can be synthesized using the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The general reaction scheme is as follows:
Reactants: 2,4,6-trimethoxybenzaldehyde and 2,4,6-trimethoxyacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
The product is then isolated by filtration, washed with cold water, and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve sustainability.
化学反应分析
Types of Reactions
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted chalcone derivatives .
科学研究应用
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antinociceptive, and hypoglycemic agent.
Biological Research: It has been used in studies involving zebrafish models to evaluate its effects on behavior and physiology.
Materials Science: Chalcone derivatives, including this compound, are explored for their optical and electronic properties.
作用机制
The mechanism of action of 1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory and Antinociceptive Effects: The compound inhibits the production of pro-inflammatory cytokines and nitric oxide, reducing inflammation and pain.
Hypoglycemic Effects: The compound has been shown to reverse hyperglycemia by modulating glucose metabolism and reducing oxidative stress in cells.
相似化合物的比较
1,3-Bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound has similar anti-inflammatory and hypoglycemic effects but differs in its aromatic substitution pattern.
(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This derivative has been studied for its anxiolytic effects in zebrafish models.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its combination of anti-inflammatory, antinociceptive, and hypoglycemic effects makes it a valuable compound for further research and potential therapeutic applications .
属性
CAS 编号 |
7233-20-7 |
|---|---|
分子式 |
C21H24O7 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
1,3-bis(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24O7/c1-23-13-9-17(25-3)15(18(10-13)26-4)7-8-16(22)21-19(27-5)11-14(24-2)12-20(21)28-6/h7-12H,1-6H3 |
InChI 键 |
WPEIVYGKGRTWQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



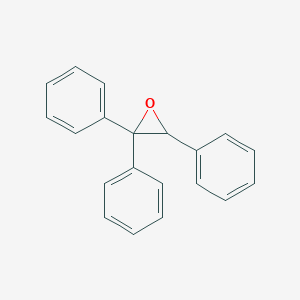
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
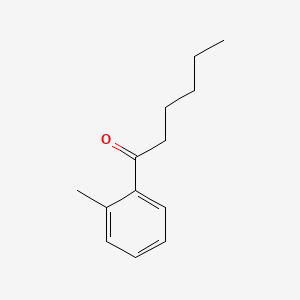
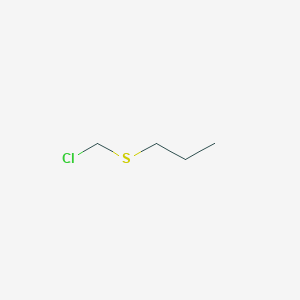

![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)
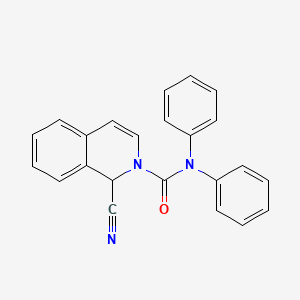
![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)
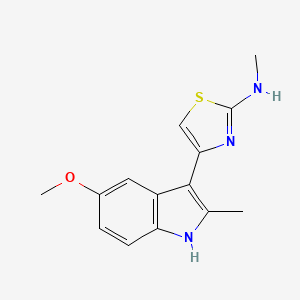
![2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14163212.png)
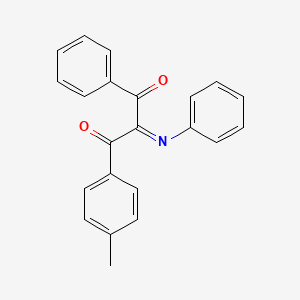
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)
![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
